

solubility profile of 1-Bromo-3-isopropoxy-5-methoxybenzene in organic solvents

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Compound of Interest

Compound Name: 1-Bromo-3-isopropoxy-5-methoxybenzene

Cat. No.: B594788

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An In-depth Technical Guide to the Solubility Profile of **1-Bromo-3-isopropoxy-5-methoxybenzene** in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific, experimentally determined solubility data for **1-Bromo-3-isopropoxy-5-methoxybenzene** is not readily available in public scientific literature or databases. This guide provides a predictive solubility profile based on the compound's chemical structure and established chemical principles. It also outlines the standard experimental protocols required to determine these values empirically.

Predicted Solubility Profile

1-Bromo-3-isopropoxy-5-methoxybenzene is a substituted aromatic compound. Its structure, featuring a nonpolar benzene ring, a halogen atom (bromo), and two ether groups (isopropoxy and methoxy), suggests it is a relatively nonpolar to moderately polar molecule. The ether linkages can act as hydrogen bond acceptors, which may impart some solubility in polar solvents. However, the lack of hydrogen bond donors and the presence of the large, nonpolar aromatic ring and bromo group will be the dominant factors influencing its solubility.

The principle of "like dissolves like" is central to predicting its solubility. We can anticipate that **1-Bromo-3-isopropoxy-5-methoxybenzene** will be more soluble in nonpolar or moderately polar aprotic solvents and less soluble in highly polar protic solvents.

Quantitative Solubility Data

As empirical data is not available, the following table is provided as a template for researchers to record their findings from experimental solubility studies. This structured format allows for easy comparison of solubility across different organic solvents and temperatures.

Table 1: Experimental Solubility Data Template for **1-Bromo-3-isopropoxy-5-methoxybenzene**

Solvent Class	Solvent	Temperature (°C)	Solubility (g/100 mL)	Molar Solubility (mol/L)	Observations
Alcohols	Methanol	25			
	Ethanol				
	Isopropanol				
Ketones	Acetone	25			
Methyl Ethyl Ketone	25				
Esters	Ethyl Acetate	25			
Ethers	Diethyl Ether	25			
Tetrahydrofuran (THF)	25				
Aromatic	Toluene	25			
Halogenated	Dichloromethane (DCM)	25			
Chloroform	25				
Aprotic Polar	Dimethylformamide (DMF)	25			
Dimethyl Sulfoxide (DMSO)	25				
Nonpolar	Hexane	25			
Cyclohexane	25				

Experimental Protocols

The following is a detailed methodology for determining the solubility of **1-Bromo-3-isopropoxy-5-methoxybenzene** using the isothermal equilibrium method.

Objective: To determine the saturation solubility of **1-Bromo-3-isopropoxy-5-methoxybenzene** in various organic solvents at a constant temperature.

Materials:

- **1-Bromo-3-isopropoxy-5-methoxybenzene** (solute)
- Selected organic solvents (analytical grade)
- Scintillation vials or sealed test tubes
- Thermostatically controlled shaker or incubator
- Analytical balance
- Syringe filters (e.g., 0.45 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector
- Volumetric flasks and pipettes

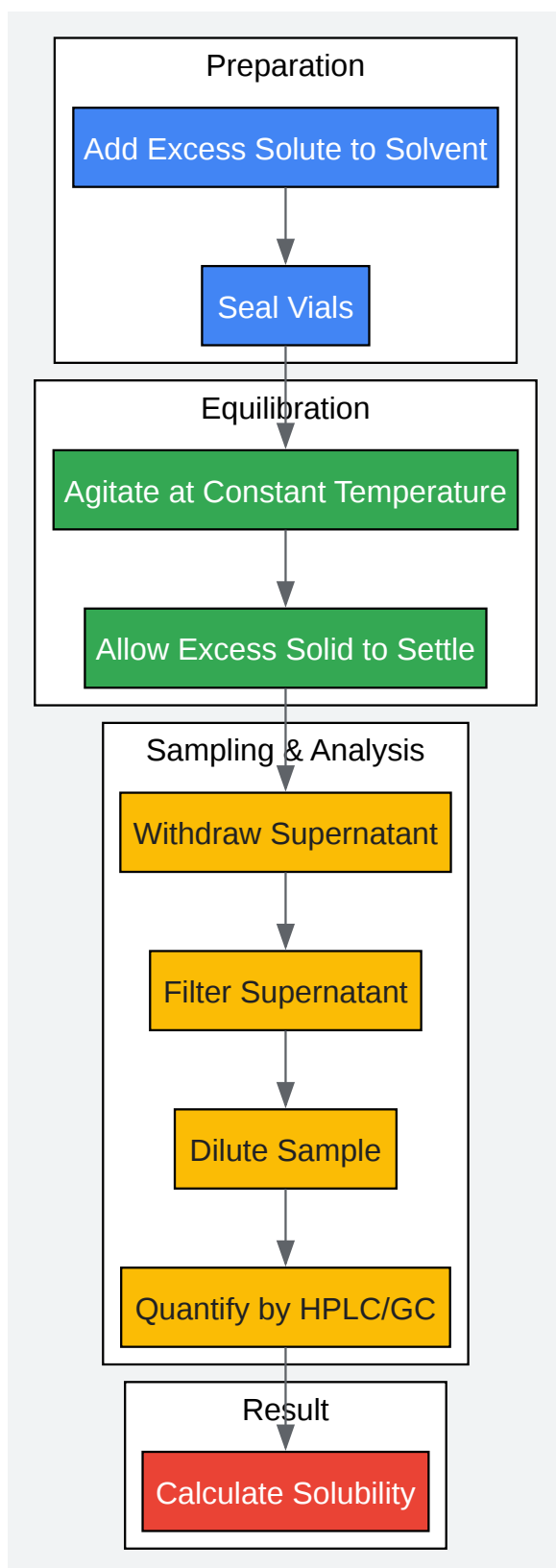
Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **1-Bromo-3-isopropoxy-5-methoxybenzene** to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that saturation is reached.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 $^{\circ}\text{C}$).

- Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed in the incubator for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
 - Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
- Quantification:
 - Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of **1-Bromo-3-isopropoxy-5-methoxybenzene**.
 - A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.
- Calculation of Solubility:
 - From the measured concentration and the dilution factor, calculate the solubility of the compound in the original solvent.
 - Express the solubility in desired units, such as g/100 mL or mol/L.

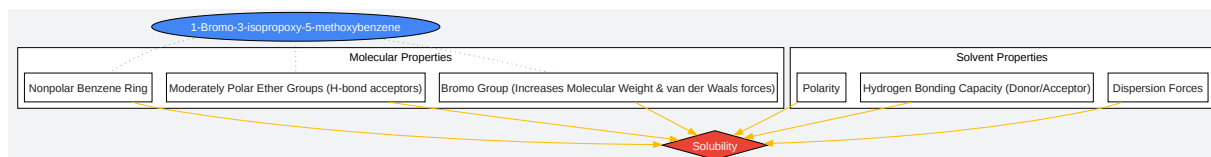
Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of **1-Bromo-3-isopropoxy-5-methoxybenzene**.



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Caption: Experimental workflow for determining solubility.



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Caption: Factors influencing solubility of the target compound.

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